(5,6-dimethyl-3-(3-morpholinopropyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(4-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5,6-dimethyl-3-(3-morpholinopropyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(4-methoxyphenyl)methanone is a complex organic molecule featuring a thienopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-dimethyl-3-(3-morpholinopropyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(4-methoxyphenyl)methanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Morpholinopropyl Group: This is achieved through nucleophilic substitution reactions where the morpholinopropyl group is introduced to the thienopyrimidine core.
Attachment of the Methoxyphenyl Methanone Group: This final step involves the coupling of the methoxyphenyl methanone moiety to the thienopyrimidine core, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(5,6-dimethyl-3-(3-morpholinopropyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(4-methoxyphenyl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, potentially reducing the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted thienopyrimidines
Scientific Research Applications
(5,6-dimethyl-3-(3-morpholinopropyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(4-methoxyphenyl)methanone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (5,6-dimethyl-3-(3-morpholinopropyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
(5,6-dimethyl-3-(3-morpholinopropyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(4-methoxyphenyl)methanone: can be compared with other thienopyrimidine derivatives:
2-Mercapto-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one: Similar core structure but different substituents, leading to different chemical and biological properties.
4-Aminopyrrolo[2,3-d]pyrimidine: Another pyrimidine derivative with distinct biological activities.
The uniqueness of This compound lies in its specific substituents, which confer unique chemical reactivity and biological activity.
Properties
IUPAC Name |
[5,6-dimethyl-3-(3-morpholin-4-ylpropyl)-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3S/c1-17-18(2)30-23-21(17)15-25(10-4-9-24-11-13-29-14-12-24)16-26(23)22(27)19-5-7-20(28-3)8-6-19/h5-8H,4,9-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVYXCJXKDLLBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1CN(CN2C(=O)C3=CC=C(C=C3)OC)CCCN4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.